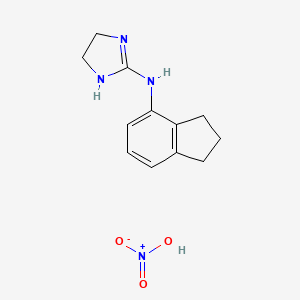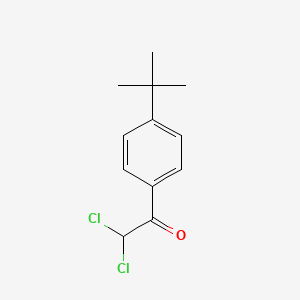![molecular formula C21H19N5O3 B15179751 4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol CAS No. 62308-13-8](/img/structure/B15179751.png)
4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol is a synthetic organic compound known for its vibrant color and complex molecular structure. It is primarily used in various industrial applications, including dyes and pigments. The compound has a molecular formula of C21H19N5O3 and a molecular weight of 389.4 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethylaniline, followed by coupling with 4-nitroaniline to form the azo compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes and applications.
科学的研究の応用
4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment in various chemical processes.
Biology: The compound is employed in staining techniques for biological specimens.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
作用機序
The mechanism of action of 4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer processes and the formation of covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
Dimethyl 4-nitrophenyl phosphate: Another compound with a nitro group, used in different industrial applications.
4,5-Dimethyl-2-nitrophenyl isocyanate: Known for its use in organic synthesis and as a reagent in chemical reactions.
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane: Utilized in the synthesis of drug substances and other chemical processes.
Uniqueness
What sets 4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol apart is its dual azo linkage, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific color properties and stability under various conditions.
特性
CAS番号 |
62308-13-8 |
|---|---|
分子式 |
C21H19N5O3 |
分子量 |
389.4 g/mol |
IUPAC名 |
4-[[2,5-dimethyl-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2-methylphenol |
InChI |
InChI=1S/C21H19N5O3/c1-13-12-20(25-23-17-6-9-21(27)15(3)10-17)14(2)11-19(13)24-22-16-4-7-18(8-5-16)26(28)29/h4-12,27H,1-3H3 |
InChIキー |
KTTUCENEGBNGPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C)C)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


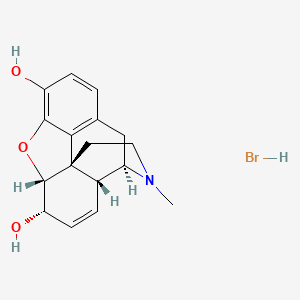

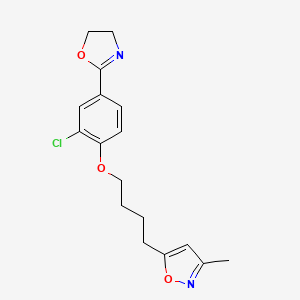
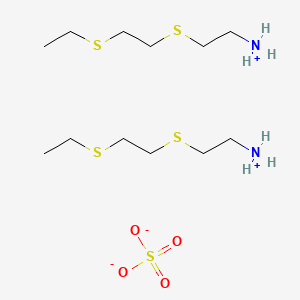

![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
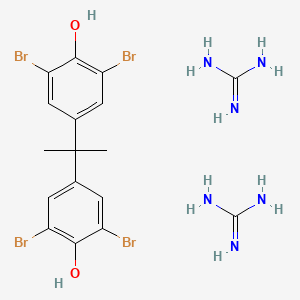
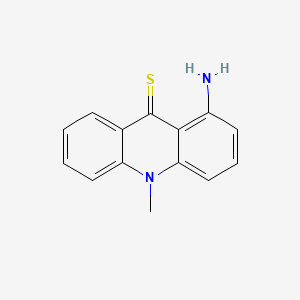

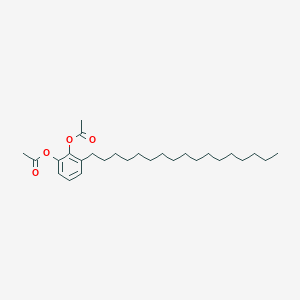
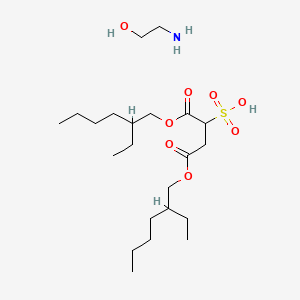
![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
